Cas no 65729-88-6 (2,5-Anhydro-D-mannitol Tetraacetate)

2,5-Anhydro-D-mannitol Tetraacetate is a chemically modified carbohydrate derivative, widely utilized in organic synthesis and pharmaceutical research. Its tetraacetylated structure enhances stability and solubility, making it a valuable intermediate in glycosylation reactions and the preparation of chiral building blocks. The compound’s rigid furanose ring system and defined stereochemistry facilitate controlled synthetic transformations, particularly in the development of nucleoside analogs and sugar-based therapeutics. Its high purity and well-characterized properties ensure reproducibility in research applications. Additionally, the acetyl protecting groups allow selective deprotection, enabling tailored modifications for targeted molecular designs. This compound is particularly useful in medicinal chemistry and carbohydrate-based drug discovery.
2,5-Anhydro-D-mannitol Tetraacetate structure
65729-88-6 structure
Product Name:2,5-Anhydro-D-mannitol Tetraacetate
CAS No:65729-88-6
MF:C14H20O9
MW:332.303205490112
CID:962418
PubChem ID:12983265
Update Time:2025-06-07

2,5-Anhydro-D-mannitol Tetraacetate Chemical and Physical Properties

Names and Identifiers

    • 2,5-Anhydro-D-mannitol Tetraacetate
    • 2,5-Anhydro-D-Mannitol Peracetate
    • 2,5-ANHYDRO-D-MANNITOL TETRAACETATE,WHITE SOLID
    • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate
    • 65729-88-6
    • DB-250860
    • DTXSID10514365
    • [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate
    • SCHEMBL11170651
    • (2R,3R,4R,5R)-2,5-Bis(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
    • Inchi: 1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1
    • InChI Key: LRVQZSOYVOEEPQ-AAVRWANBSA-N
    • SMILES: O1[C@H](COC(C)=O)[C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 332.11100
  • Monoisotopic Mass: 332.11073221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • PSA: 114.43000
  • LogP: -0.25660

2,5-Anhydro-D-mannitol Tetraacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A649010-50mg
2,5-Anhydro-D-mannitol Tetraacetate
65729-88-6
50mg
$ 201.00 2023-04-19
TRC
A649010-100mg
2,5-Anhydro-D-mannitol Tetraacetate
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100mg
$ 781.00 2023-04-19
TRC
A649010-250mg
2,5-Anhydro-D-mannitol Tetraacetate
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250mg
$ 1568.00 2023-04-19
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